molecular formula C10H19FN2O2 B8218482 tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate

tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate

Cat. No.: B8218482
M. Wt: 218.27 g/mol
InChI Key: CNOSJFGHUFDMAX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of carbamate, featuring a tert-butyl group and a fluorinated cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated cyclobutylamine derivative. The reaction is often catalyzed by palladium and conducted under mild conditions to ensure high yield and purity . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically conducted under controlled temperatures and pressures to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated cyclobutyl ring can interact with enzymes and receptors, making it a valuable tool for studying biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclobutyl ring can form strong interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1-amino-3-chlorocyclobutyl)methyl]carbamate
  • tert-Butyl N-[(1-amino-3-bromocyclobutyl)methyl]carbamate
  • tert-Butyl N-[(1-amino-3-iodocyclobutyl)methyl]carbamate

Uniqueness

tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is unique due to the presence of the fluorine atom in the cyclobutyl ring. This fluorine atom imparts distinct chemical and biological properties, such as increased stability and specific interactions with molecular targets, which are not observed in its chlorinated, brominated, or iodinated counterparts .

Properties

IUPAC Name

tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOSJFGHUFDMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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